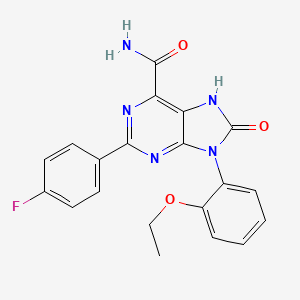

9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

9-(2-Ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 900010-96-0) is a purine derivative with the molecular formula C₂₀H₁₆FN₅O₃ and a molecular weight of 393.37 g/mol . Its structure features a 2-ethoxyphenyl group at position 9, a 4-fluorophenyl substituent at position 2, and a carboxamide moiety at position 6 (Figure 1). The compound is marketed as a research chemical (Catalog Number: BC59080) with purity ≥90%, available in 1–25 mg quantities at prices ranging from $402 to $595 (discounted) .

Properties

IUPAC Name |

9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O3/c1-2-29-14-6-4-3-5-13(14)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-7-9-12(21)10-8-11/h3-10H,2H2,1H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBAHMDPPYXSDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, with the CAS number 900010-96-0, is a synthetic compound belonging to the purine class. Its unique structure incorporates an ethoxyphenyl group and a fluorophenyl group, which are thought to contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications and mechanisms of action.

- Molecular Formula : CHFO

- Molecular Weight : 393.37 g/mol

- SMILES Notation : CCOc1ccccc1n1c(=O)[nH]c2c1nc(nc2C(=O)N)c1ccc(cc1)F

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may act as an inhibitor or modulator of specific protein kinases, which are crucial in regulating cell proliferation and survival.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .

Cytotoxicity

In addition to its antimicrobial properties, the compound has shown cytotoxic effects against various tumor cell lines in preliminary studies. The cytotoxicity is believed to be linked to its ability to inhibit macromolecular synthesis within cells, thereby disrupting their proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the purine core and the substituents on the phenyl rings significantly affect biological activity. For instance:

- The presence of electron-withdrawing groups like fluorine enhances antibacterial activity.

- The ethoxy group appears to play a role in increasing solubility and bioavailability .

Case Studies

- Inhibition of Protein Kinase CK2 : A study explored the interaction of purine derivatives with protein kinase CK2, revealing that compounds similar to our target showed promising inhibition profiles .

- Antitumor Activity : Research involving a series of purine analogs demonstrated that certain modifications led to enhanced cytotoxicity against HeLa cells, indicating potential for further development in cancer therapeutics .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Substituent Effects and SAR Insights

Position 2 Modifications

- Electron-Withdrawing vs. In contrast, bromophenyl substituents (e.g., 3- or 4-bromophenyl in ) add steric bulk and polarizability, which may improve target engagement but reduce solubility.

Position 9 Modifications

- Alkoxy vs. Alkyl Groups: The target’s 2-ethoxyphenyl group provides moderate bulk and lipophilicity compared to smaller methoxy (e.g., ) or non-polar methyl groups (e.g., ). Ethoxy’s larger size may influence binding pocket interactions. Multi-alkoxy derivatives (e.g., ) exhibit increased molecular weight and lipophilicity, which could affect membrane permeability but may also introduce synthetic challenges.

Physicochemical Implications

- Molecular Weight and Solubility :

- The target compound (393.37 g/mol) falls within the typical range for drug-like molecules, whereas brominated analogs (440 g/mol, ) and multi-alkoxy derivatives (449 g/mol, ) may face solubility limitations.

- Methoxy-rich compounds (e.g., ) could exhibit better aqueous solubility due to oxygen’s hydrogen-bonding capacity.

Q & A

Basic: What are the optimal synthetic routes for 9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step functionalization of the purine core. Key steps include:

- Substituent Introduction : Sequential coupling of 2-ethoxyphenyl and 4-fluorophenyl groups via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, ensuring regioselectivity at positions 2 and 9 of the purine scaffold.

- Carboxamide Formation : Activation of the 6-carboxylic acid intermediate using HATU or EDC/HOBt, followed by reaction with ammonia or primary amines.

- Oxo-Group Installation : Oxidation of the 8-position using mCPBA or Dess-Martin periodinane .

Purification : Reverse-phase chromatography (C18 columns, acetonitrile/water gradients) is critical for isolating the final product with >95% purity .

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:

- LC-MS : Retention time (e.g., ~1.57 minutes under SMD-TFA05 conditions) and m/z ([M+H]+) confirm molecular weight .

- NMR : Key signals include aromatic protons from ethoxyphenyl (δ 6.8–7.4 ppm, doublets) and fluorophenyl (δ 7.2–7.6 ppm, meta-coupled), alongside purine C8 carbonyl (δ 165–170 ppm in ) .

- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly the dihydro-7H-purine conformation .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular luciferase reporters for functional activity).

- Batch Reproducibility : Compare LCMS and -NMR profiles across synthetic batches to exclude impurities >0.5% .

- Metabolic Stability Testing : Assess cytochrome P450 interactions (e.g., CYP3A4/2D6) to rule out off-target effects .

Advanced: How does the 4-fluorophenyl substituent influence target binding kinetics?

Methodological Answer:

The 4-fluorophenyl group enhances:

- Hydrophobic Interactions : Stabilizes binding to ATP pockets in kinases (e.g., EGFR or CDKs) via π-π stacking with Phe residues.

- Electron-Withdrawing Effects : Polarizes the purine core, increasing hydrogen-bond acceptance with catalytic lysines.

Comparative studies with non-fluorinated analogs show a 3–5-fold improvement in IC values against kinase targets .

Advanced: What computational methods predict the compound’s SAR for further optimization?

Methodological Answer:

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., PARP1 or HDACs). Focus on substituent orientation at the 2- and 9-positions.

- QSAR Models : Train datasets with logP, polar surface area, and Hammett constants for fluorophenyl/ethoxyphenyl groups to predict bioavailability .

- MD Simulations : Assess conformational stability of the 8-oxo group under physiological pH (e.g., 20 ns trajectories in explicit solvent) .

Basic: What are the stability profiles under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Degrades rapidly in acidic conditions (t < 2 hrs at pH 2) due to lactam ring opening. Stable at pH 7.4 (t > 48 hrs) .

- Thermal Stability : Decomposition occurs >150°C (DSC/TGA data). Store at −20°C under argon to prevent oxidation .

Advanced: How to design in vivo studies to address low bioavailability observed in preclinical models?

Methodological Answer:

- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility (logP ~2.8).

- Prodrug Strategies : Introduce ester moieties at the 6-carboxamide (e.g., tert-butyl esters) for passive intestinal absorption .

- PK/PD Modeling : Fit IV/PO pharmacokinetic data (AUC, C) to optimize dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.